molecular formula C17H17Cl3N4O3S2 B11698253 2-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide

2-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide

Cat. No.: B11698253
M. Wt: 495.8 g/mol
InChI Key: AAJAGVZEIVARFH-UHFFFAOYSA-N
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Description

2-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide is a complex organic compound with a molecular formula of C20H20Cl3N3O4S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the corresponding amide. The final step involves the reaction of this intermediate with 4-sulfamoylphenyl isothiocyanate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trichloromethyl group and the sulfamoylphenyl moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(2,2,2-trichloro-1-(2-chlorophenoxy)ethyl)acetamide
  • 2-phenyl-N-(2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl)acetamide
  • 2-phenyl-N-(2,2,2-trichloro-1-(2,4-dichlorophenylamino)ethyl)acetamide

Uniqueness

2-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanism of action.

Properties

Molecular Formula

C17H17Cl3N4O3S2

Molecular Weight

495.8 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C17H17Cl3N4O3S2/c18-17(19,20)15(23-14(25)10-11-4-2-1-3-5-11)24-16(28)22-12-6-8-13(9-7-12)29(21,26)27/h1-9,15H,10H2,(H,23,25)(H2,21,26,27)(H2,22,24,28)

InChI Key

AAJAGVZEIVARFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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